Tuxobertinib
Overview
Description
Mechanism of Action
Target of Action
Tuxobertinib, also known as BDTX-189, is an irreversible, orally active, ATP-competitive inhibitor that primarily targets the EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors play a crucial role in the growth and repair of normal cells. In certain cancers, these genes can have oncogenic allosteric, activating mutations, leading to uncontrolled cell growth .
Mode of Action
This compound interacts with its targets (EGFR and HER2) by binding to the tyrosine kinase, an enzyme of HER2, thereby reducing PI3-kinase and MAP-kinase signaling . This interaction blocks the activity of HER2, which helps to slow the growth and spread of cancer cells .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the EGFR and HER2 signaling pathways . By inhibiting these pathways, this compound disrupts the signaling that promotes cell growth and division, thereby slowing the progression of cancer .
Pharmacokinetics
It is known that this compound is orally active, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By blocking the activity of EGFR and HER2, this compound disrupts the signaling pathways that promote cell growth and division, thereby slowing the growth and spread of cancer cells .
Biochemical Analysis
Biochemical Properties
Tuxobertinib interacts with several enzymes and proteins, primarily EGFR and HER2 . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding sites on these enzymes . This interaction disrupts the normal function of these enzymes, which play crucial roles in cell growth and proliferation .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . By inhibiting EGFR and HER2, this compound disrupts cell signaling pathways, potentially leading to reduced cell proliferation and growth .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with EGFR and HER2 . As an ATP-competitive inhibitor, it binds to the ATP-binding sites of these enzymes, preventing ATP from binding and thereby inhibiting the enzymes’ activity . This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
As an irreversible inhibitor, it is likely that its effects persist for some time after administration
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully elucidated. It is likely that the effects vary with dosage, with potential threshold effects observed at certain dosages. High doses may also have toxic or adverse effects .
Metabolic Pathways
Given its role as an EGFR/HER2 inhibitor, it is likely involved in pathways related to cell growth and proliferation .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
Given its role as an EGFR/HER2 inhibitor, it is likely localized to areas of the cell where these enzymes are found
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tuxobertinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally involves the use of specific reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tuxobertinib primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Tuxobertinib has significant potential in various fields of scientific research:
Chemistry: Used as a model compound to study the inhibition of EGFR and HER2.
Biology: Investigated for its effects on cellular signaling pathways and its potential to induce apoptosis in cancer cells.
Medicine: Being developed as a therapeutic agent for treating cancers with specific genetic mutations.
Comparison with Similar Compounds
Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Lapatinib: Inhibits both EGFR and HER2, used in the treatment of breast cancer.
Neratinib: An irreversible inhibitor of HER2 and EGFR
Uniqueness of Tuxobertinib: this compound is unique due to its ability to target allosteric mutations in both EGFR and HER2, which are not addressed by many other inhibitors. This specificity allows for more effective treatment of cancers driven by these mutations, with potentially fewer side effects .
Properties
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBPKFXWOPYJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2414572-47-5 | |
Record name | Tuxobertinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414572475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tuxobertinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE2107J4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.